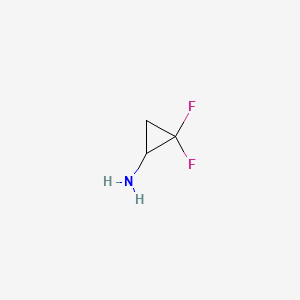

2,2-Difluorocyclopropan-1-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of 2,2-Difluorocyclopropan-1-amine involves introducing the amino group onto a difluorocyclopropane scaffold. Specific synthetic routes may vary, but one common approach is through nucleophilic substitution of a difluorocyclopropane derivative with ammonia or an amine. Detailed synthetic methods can be found in relevant literature .Scientific Research Applications

Synthesis and Studies

- Gem-fluorinated 2-azabicyclo[n.1.0]alkanes, including amines with gem-difluorocyclopropane, secondary amino group, and a fused aliphatic cycle, have been synthesized. These compounds, stable under certain conditions, have been studied for their chemical structure, physico-chemical properties, and fragmentation mechanisms (Kubyshkin, Kheylik, & Mykhailiuk, 2015).

Mechanism of Decomposition and Inhibition

- 1-Amino-2,2-difluorocyclopropane-1-carboxylic acid (DFACC) was studied for its reactivity and stability, as well as its inhibition properties on 1-aminocyclopropane-1-carboxylic acid (ACC) deaminase, providing insights into its potential application in biochemistry (Liu et al., 2015).

Gram-Scale Synthesis

- Methods for synthesizing secondary amines bearing a gem-difluorocyclopropane moiety have been developed. These methods are significant for producing monocyclic, spirocyclic, and fused bicyclic secondary amines (Nosik et al., 2017).

Heterocyclization Reaction

- A method for synthesizing 1-substituted 4-amino-2-(trifluoromethyl)-1H-pyrroles via heterocyclization reaction of 5-bromo-4-methoxy-1,1,1-trifluoropent-3-en-2-ones with amines has been described. This method is noted for its simplicity, environmental friendliness, and high yields (Aquino et al., 2015).

Pd-Catalyzed Synthesis

- A palladium-catalyzed method for synthesizing mono- and di-2-fluoroallylic amines from gem-difluorocyclopropanes and primary anilines has been established, opening up potential applications in synthetic and medicinal chemistry (Wang & Patureau, 2022).

N-Heterocycle Forming Amino/Carboperfluoroalkylations

- The study presents a method for synthesizing perfluoroalkylated amines, including N-heterocycles, which could be potential sources for drug candidates, agrochemicals, and chemical-biology research (Kawamura et al., 2017).

Photochemical Production of 1-Aminonorbornanes

- The report highlights the photochemical conversion of aminocyclopropanes into 1-aminonorbornanes, offering a new approach to saturated carbocyclic frameworks, which are useful in drug development due to their metabolic stability (Staveness et al., 2019).

Nazarov Reactions of Vinyl Cyclopropylamines

- The study explores dichlorocyclopropanation of 2-amino-1,3-dienes and their subsequent transformation into cyclopentenone iminium salts, providing a new approach to synthesize polycyclic amines (Bonderoff et al., 2013).

Properties

IUPAC Name |

2,2-difluorocyclopropan-1-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H5F2N/c4-3(5)1-2(3)6/h2H,1,6H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZZZWPZNCTRVYMD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C1(F)F)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H5F2N |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

93.08 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(4-chlorophenyl)-3-(4-methylphenyl)dihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione](/img/structure/B2948217.png)

![1-(4-chlorophenyl)-N-[3-methyl-1-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl]cyclopentane-1-carboxamide](/img/structure/B2948218.png)

![N-{3-[6-(azepan-1-yl)pyridazin-3-yl]phenyl}-3-fluoro-4-methoxybenzene-1-sulfonamide](/img/structure/B2948223.png)

![ethyl 2-(butylsulfanyl)-7-methyl-5-(3-methylthiophen-2-yl)-4-oxo-3H,4H,5H,8H-pyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2948224.png)

![4-chloro-N-((8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-1-ethyl-1H-pyrazole-3-carboxamide](/img/structure/B2948229.png)

![2-((3-(4-methoxyphenyl)-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)-N-phenylacetamide](/img/structure/B2948231.png)

![N-(3-chlorophenyl)-2-[2-(4-methylphenyl)-3-oxo-1,4,8-triazaspiro[4.5]dec-1-en-8-yl]acetamide](/img/structure/B2948234.png)